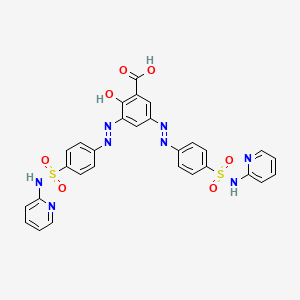

2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid

Description

Properties

IUPAC Name |

2-hydroxy-3,5-bis[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N8O7S2/c38-28-24(29(39)40)17-21(34-32-19-7-11-22(12-8-19)45(41,42)36-26-5-1-3-15-30-26)18-25(28)35-33-20-9-13-23(14-10-20)46(43,44)37-27-6-2-4-16-31-27/h1-18,38H,(H,30,36)(H,31,37)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCGEVUEJYLZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391062-49-9 | |

| Record name | 2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid, commonly referred to as a derivative of sulfasalazine, exhibits significant biological activities that have garnered attention in pharmacological research. This compound has been studied for its potential therapeutic effects, particularly in inflammatory conditions and cancer.

- Molecular Formula : C₁₈H₁₄N₄O₅S

- Molecular Weight : 398.39 g/mol

- CAS Number : 599-79-1

The compound features a complex structure that includes a hydroxyl group, azo linkages, and a pyridine sulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. NF-κB plays a crucial role in regulating immune responses and inflammation. Studies indicate that the compound potently induces apoptosis in T lymphocytes while inhibiting their activation through NF-κB suppression .

Key Findings:

- Apoptosis Induction : In vitro studies demonstrated that the compound can induce cell death in T lymphocytes in a dose-dependent manner, with an IC₅₀ value of approximately 0.625 mM .

- Inflammation Reduction : In vivo experiments using the mouse air pouch model showed significant reductions in leukocyte accumulation in inflamed tissues following treatment with this compound .

Biological Activity Data

| Activity | Result |

|---|---|

| NF-κB Inhibition | Potent inhibition observed |

| Apoptosis in T Lymphocytes | Dose-dependent induction |

| Leukocyte Accumulation Reduction | Significant decrease in inflamed tissues |

| Cystine Uptake Inhibition | Chronic depletion of intracellular glutathione |

Case Studies

-

Treatment of Inflammatory Conditions :

- A study indicated that sulfasalazine derivatives like this compound enhance the release of adenosine from inflamed sites, which subsequently reduces inflammation through A2 receptor activation . This mechanism is particularly relevant for conditions such as ulcerative colitis and rheumatoid arthritis.

- Cancer Research :

Scientific Research Applications

Chemical Structure and Characteristics

The molecular formula of 2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid is with a molecular weight of approximately 658.66 g/mol. The compound features multiple functional groups that contribute to its biological activity:

- Diazenyl groups : Known for their role in azo dye chemistry and potential anticancer properties.

- Pyridinylsulfamoyl moieties : These groups enhance solubility and bioavailability, making the compound suitable for pharmaceutical applications.

Treatment of Inflammatory Bowel Disease (IBD)

Sulfasalazine is widely used in the treatment of IBD, including ulcerative colitis and Crohn's disease. The compound's anti-inflammatory properties help alleviate symptoms and induce remission in patients suffering from these chronic conditions .

Rheumatoid Arthritis

The compound has shown efficacy in managing rheumatoid arthritis by reducing joint inflammation and pain. Its dual action as both an anti-inflammatory and immunomodulatory agent makes it a valuable option in rheumatoid arthritis therapy .

Anticancer Potential

Research indicates that compounds with diazenyl groups may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies are ongoing to explore the specific mechanisms through which this compound may exert cytotoxic effects on various cancer cell lines .

Case Study 1: Efficacy in Ulcerative Colitis

A clinical trial involving patients with moderate to severe ulcerative colitis demonstrated that treatment with sulfasalazine led to significant improvements in clinical symptoms and endoscopic findings. The study highlighted the compound's role in maintaining remission and preventing flare-ups .

Case Study 2: Rheumatoid Arthritis Management

In a randomized controlled trial, patients receiving sulfasalazine as part of their treatment regimen reported reduced joint pain and improved physical function compared to those receiving placebo. The study emphasized the importance of early intervention with sulfasalazine for optimal management of rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Bis[[p-(2-pyridylsulfamoyl)phenyl]azo]hydroxybenzene

This positional isomer (Catalogue No.: PA 19 31010, C28H22N8O5S2, MW: 614.65 g/mol ) shares the same functional groups but differs in the substitution pattern of diazenyl groups on the benzene ring (positions 2 and 4 instead of 3 and 5). Key differences include:

- Solubility : The hydroxyl group at position 2 in the isomer may reduce solubility in polar solvents due to intramolecular hydrogen bonding with adjacent groups.

- Pharmacological Relevance: Both compounds are sulfasalazine impurities, but their distinct geometries may lead to varying toxicological profiles.

Mono-Substituted Analog: 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid

This compound (C12H9ClN2O4S , MW: 312.73 g/mol ) replaces the diazenyl groups with a chlorine atom and a single pyridin-2-ylsulfamoyl group. Key contrasts include:

- Applications : While the main compound is an impurity, 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid may serve as an intermediate in synthesizing sulfonamide-based drugs, leveraging its sulfamoyl group for target binding.

Other Sulfasalazine Impurities

Additional structurally related impurities listed in the IARC Monographs include:

- 4,4′-[(4-Hydroxy-1,3-phenylene)bis(diazenediyl)]bis[N-(pyridin-2-yl)benzenesulfonamide]: Contains a central resorcinol core with diazenyl groups, differing in linker flexibility.

- 2-Hydroxy-5-[2-[4-(2-iminopyridin-1(2H)-yl)phenyl]diazenyl]benzoic Acid: Features an iminopyridine group, which may alter tautomeric equilibria and metabolic stability .

Structural and Functional Comparison Table

Research Findings and Implications

- Stability and Reactivity: The azo groups in this compound are susceptible to reductive cleavage, a common degradation pathway for azo compounds. This contrasts with non-azo analogs like 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid, which exhibit greater oxidative stability .

- Their structural similarity to known mutagens (e.g., aromatic amines from azo reduction) warrants caution in pharmaceutical quality control .

- Analytical Challenges: Differentiation between positional isomers (e.g., 3,5- vs. 2,4-diazenyl) requires high-resolution techniques such as HPLC-MS or X-ray crystallography, as noted in sulfasalazine impurity profiling studies .

Preparation Methods

Stepwise Synthetic Procedure

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(pyridin-2-ylsulfamoyl)aniline precursor | React 4-aminobenzenesulfonamide with 2-chloropyridine under basic conditions | Formation of sulfonamide linkage; key precursor for diazotization |

| 2 | Diazotization of precursor amine | Sodium nitrite (NaNO2), HCl, 0–5 °C | Formation of diazonium salt; temperature control critical to prevent decomposition |

| 3 | Preparation of 2-hydroxy-3,5-diaminobenzoic acid | Commercially available or synthesized by nitration and reduction of 2-hydroxy-3,5-dinitrobenzoic acid | Provides coupling sites for azo formation |

| 4 | Azo coupling reaction | Slowly add diazonium salt solution to alkaline solution of 2-hydroxy-3,5-diaminobenzoic acid at 0–10 °C | Forms bis-azo linkage at 3,5-positions; pH control essential for regioselectivity |

| 5 | Purification | Recrystallization from suitable solvents (e.g., ethanol/water) or chromatographic purification | Yield optimization and removal of side products |

Reaction Conditions and Optimization

- Solvent: Water or aqueous ethanol is commonly used to dissolve reactants and facilitate coupling.

- pH: Maintaining slightly alkaline conditions (~pH 8-9) during azo coupling enhances coupling efficiency and selectivity.

- Temperature: Low temperatures (0–10 °C) during diazotization and coupling prevent side reactions and decomposition.

- Stoichiometry: Equimolar amounts of diazonium salt and coupling component ensure complete reaction.

- Reaction Time: Typically 1–3 hours for coupling, monitored by TLC or HPLC.

Analytical and Characterization Data

| Parameter | Method | Observations/Values |

|---|---|---|

| UV-Vis Absorption | UV-visible Spectroscopy | Characteristic azo bands ~320-360 nm |

| NMR Spectroscopy | ^1H and ^13C NMR | Signals corresponding to aromatic protons, sulfonamide NH, and hydroxyl groups |

| Mass Spectrometry | ESI-MS | Molecular ion peak at m/z ~659 (M+H)+ consistent with molecular weight 658.7 g/mol |

| Melting Point | Differential Scanning Calorimetry (DSC) | Decomposition around 240–245 °C |

| Purity | HPLC | >95% purity achievable with optimized purification |

Research Findings and Notes

- The compound is primarily studied as an impurity or metabolite related to sulfasalazine, an anti-inflammatory drug.

- Its preparation requires careful control of diazotization and azo coupling steps to avoid formation of mono-azo or over-coupled byproducts.

- Sulfonamide functionalization enhances water solubility and biological activity, necessitating precise synthetic control.

- Analytical methods for quality control include HPLC with UV detection and LC-MS/MS for trace impurity quantification.

- The synthetic protocols are adaptable for scale-up with attention to temperature and pH to maintain product consistency.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Sulfonamide formation | 4-aminobenzenesulfonamide, 2-chloropyridine | Basic medium, reflux | 4-(pyridin-2-ylsulfamoyl)aniline |

| 2 | Diazotization | NaNO2, HCl | 0–5 °C | Diazonium salt |

| 3 | Preparation of coupling component | Nitration/reduction or commercial | - | 2-hydroxy-3,5-diaminobenzoic acid |

| 4 | Azo coupling | Diazonium salt + coupling component | pH 8-9, 0–10 °C | Bis-azo compound formation |

| 5 | Purification | Recrystallization or chromatography | Solvent system dependent | Pure 2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-3,5-bis(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)benzoic acid?

- Methodological Answer : Synthesis typically involves diazonium coupling reactions. For example:

- Dissolve precursors (e.g., substituted benzaldehyde derivatives) in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing for 4 hours. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product, which can be purified via recrystallization or chromatography .

- Characterization should include NMR (¹H/¹³C), FT-IR for functional group analysis, and HPLC for purity assessment .

Q. How is this compound identified and quantified as a pharmaceutical impurity?

- Methodological Answer : The European Pharmacopoeia lists this compound as an impurity in sulfasalazine. Analytical protocols involve:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (pH 2.5). Compare retention times and peak areas against reference standards .

- Mass Spectrometry (LC-MS) : Confirm molecular identity via exact mass matching (e.g., m/z ≈ 555.5 for [M+H]⁺) and fragmentation patterns .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- UV-Vis : Azo groups (N=N) absorb at ~400–500 nm, useful for studying electronic transitions and aggregation behavior .

- NMR : ¹H NMR resolves aromatic proton environments (e.g., pyridinyl and benzoic acid protons), while ¹³C NMR confirms carbonyl and sulfonamide carbons .

- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement. High-resolution data (d-spacing < 1.0 Å) are preferred to resolve potential twinning .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH) across pH 1–8. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.

- Compare degradation kinetics (zero/first-order models) and validate results against ICH guidelines .

- Use quantum chemical calculations (DFT) to predict hydrolysis pathways of diazenyl and sulfonamide groups .

Q. What strategies optimize the compound’s enzyme inhibition potential?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Focus on interactions between the sulfonamide group and active-site residues .

- SAR Studies : Synthesize analogs with modified pyridinyl or benzoic acid moieties. Test inhibitory activity via fluorometric assays (e.g., IC₅₀ determination) .

Q. How to address challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) using high-throughput vapor diffusion.

- If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement. Validate with R-factor convergence (< 5%) and Hirshfeld surface analysis .

Q. What advanced computational methods predict its photophysical properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.